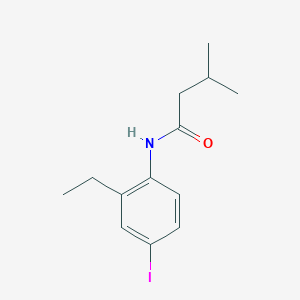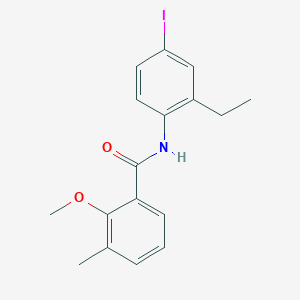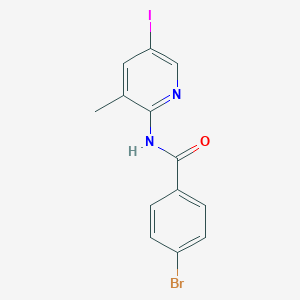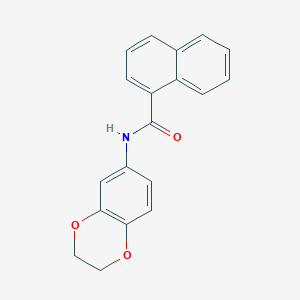![molecular formula C22H20N2O4 B246346 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide, also known as MMMPB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MMMPB is a benzamide derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide is its potential as a therapeutic agent for cancer and neurodegenerative disorders. However, there are also limitations to its use in lab experiments. 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide is a synthetic compound that may not accurately represent the complexity of natural compounds. Additionally, the mechanism of action of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide. One area of focus is further elucidating the mechanism of action of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide. This will help to better understand its potential as a therapeutic agent. Additionally, further studies are needed to determine the efficacy of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide in vivo, as well as its potential side effects. Finally, research is needed to determine the optimal dosage and administration of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide for therapeutic use.
Métodos De Síntesis
The synthesis of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide involves the reaction between 3-methoxybenzoyl chloride and 2-aminobenzonitrile in the presence of a base such as triethylamine. The resulting product is then reacted with 3-methoxyaniline to yield 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide.
Aplicaciones Científicas De Investigación
3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has been extensively studied for its potential use as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, ovarian, and prostate cancer. 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C22H20N2O4 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
3-methoxy-N-[2-[(3-methoxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O4/c1-27-17-9-5-7-15(13-17)21(25)23-19-11-3-4-12-20(19)24-22(26)16-8-6-10-18(14-16)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
WPHBWIAARRYULG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)



![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)